Sulfur tetrafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in benzene

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Synthesis of Fluoroalkyl Groups

Scientific Field: Organic Chemistry

Summary of the Application: SF4 has found widespread use in the synthesis of fluoroalkyl groups, particularly from carbonyl functionality.

Methods of Application: The exact methods of application can vary depending on the specific substrates and the desired fluoroalkyl groups.

Results or Outcomes: The outcome of this application is the successful synthesis of fluoroalkyl groups.

Formation of Adducts with Lewis Bases

Scientific Field: Inorganic Chemistry

Summary of the Application: SF4 can form adducts with Lewis basic molecules via various interaction motifs.

Methods of Application: The formation of adducts involves reactions of SF4 with Lewis basic molecules.

Results or Outcomes: The outcome of this application is the formation of adducts with Lewis bases.

Fluorination of Methyl Groups and Oxo Esters

Summary of the Application: SF4 has been used in the fluorination of methyl groups and oxo esters.

Methods of Application: The exact methods of application can vary depending on the specific substrates and the desired fluorinated compounds.

Results or Outcomes: The outcome of this application is the successful fluorination of methyl groups and oxo esters.

Production of Specialty Chemicals, Pharmaceuticals, and Semiconductors

Scientific Field: Industrial Chemistry

Summary of the Application: SF4 is used in the production of specialty chemicals, pharmaceuticals, and semiconductors.

Methods of Application: The exact methods of application can vary widely depending on the specific production processes.

Results or Outcomes: The outcome of this application is the successful production of specialty chemicals, pharmaceuticals, and semiconductors.

Deoxofluorination of Aldehydes

Summary of the Application: SF4 has been used in the deoxofluorination of aldehydes.

Results or Outcomes: The outcome of this application is the successful deoxofluorination of aldehydes.

Synthesis of SF4-related Compounds

Summary of the Application: SF4 has been used in the synthesis of SF4-related compounds, including its cationic and anionic derivatives and adducts with Lewis bases.

Methods of Application: The exact methods of application can vary widely depending on the specific synthesis processes.

Results or Outcomes: The outcome of this application is the successful synthesis of SF4-related compounds.

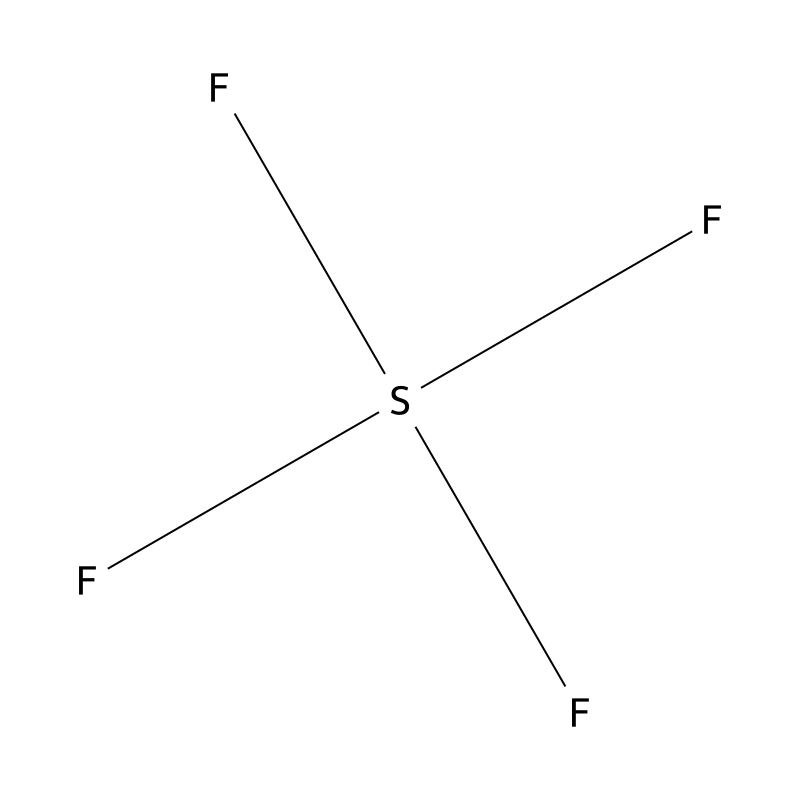

Sulfur tetrafluoride is a chemical compound with the formula . It is a colorless gas at room temperature and possesses a pungent odor. The molecular weight of sulfur tetrafluoride is approximately 108.06 g/mol, and it is classified as a toxic and corrosive substance. Its structure features a sulfur atom bonded to four fluorine atoms in a seesaw geometry, which results from the presence of one lone pair of electrons on the sulfur atom. This unique geometry contributes to its reactivity and the amphoteric nature of the compound, allowing it to act as both a Lewis acid and base .

SF₄ is a highly toxic and corrosive gas. Inhalation can cause severe lung damage, and contact with skin or eyes can result in burns [4, 5]. It is also a strong irritant to the respiratory tract and mucous membranes [4]. Exposure limits have been established by various regulatory agencies to minimize occupational hazards [5].

Important

Due to its hazardous nature, handling SF₄ should only be done by trained personnel in well-ventilated environments with appropriate personal protective equipment (PPE) [4, 5].

Cited Sources:

- Fluorination of Alcohols: Sulfur tetrafluoride can convert alcohols into alkyl fluorides, particularly effective with acidic alcohols .

- Reactions with Carboxylic Acids: It reacts with carboxylic acids to produce trifluoromethyl derivatives, along with sulfur dioxide and hydrogen fluoride as byproducts .

- Conversion of Aldehydes and Ketones: These compounds can be transformed into geminal difluorides through reaction with sulfur tetrafluoride .

- Hydrolysis: Sulfur tetrafluoride reacts vigorously with water, leading to the formation of toxic fluoride fumes and sulfur oxides .

While sulfur tetrafluoride itself is not biologically active in the sense of having therapeutic effects, it poses significant health risks due to its toxicity. Exposure can lead to respiratory issues and irritation of mucous membranes. Its hydrolysis produces harmful fluoride ions that can affect biological systems adversely .

Sulfur tetrafluoride can be synthesized through several methods, including:

- Reaction of Elemental Sulfur with Fluorine: This method involves direct fluorination of sulfur under controlled conditions.

- Chlorination Reactions: Sulfur tetrafluoride can also be produced by reacting sulfur dichloride with a metal fluoride, such as calcium fluoride .

Sulfur tetrafluoride has several applications in both industrial and laboratory settings:

- Fluorination Agent: It is widely used in organic synthesis for introducing fluorine into organic molecules, which is crucial for pharmaceuticals and agrochemicals.

- Polymer Modification: Sulfur tetrafluoride is utilized to modify polymers, enhancing their chemical resistance and thermal stability .

- Research Tool: In academic research, it serves as a reagent for studying sulfur-fluorine chemistry and developing new synthetic methodologies .

Recent studies have explored the interactions of sulfur tetrafluoride with various Lewis bases and acceptors. These interactions often lead to the formation of complex adducts or salts such as and under specific conditions. Understanding these interactions enhances its utility in synthetic chemistry and material science .

Sulfur tetrafluoride shares similarities with other sulfur-fluorine compounds, each exhibiting unique properties. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Sulfur hexafluoride | Non-toxic gas used as an electrical insulator; highly stable. | |

| Selenium tetrafluoride | Similar reactivity but is liquid at room temperature; less toxic than sulfur tetrafluoride. | |

| Diethylaminosulfur trifluoride | A derivative that is easier to handle; used for selective fluorination in organic synthesis. |

Sulfur tetrafluoride stands out due to its amphoteric nature and ability to participate in diverse

Fundamental Physical Characteristics

Sulfur tetrafluoride is a colorless gas at standard temperature and pressure with the molecular formula F₄S and a molecular weight of 108.05-108.06 grams per mole [1] [2] [4]. The compound exhibits a distinct sulfur odor, similar to sulfur dioxide, which provides a characteristic olfactory signature [4] [19] [20]. Under normal atmospheric conditions, sulfur tetrafluoride exists as a gas with a vapor density of 3.78 times that of air, making it significantly heavier than atmospheric gases [4] [19] [20].

The molecular structure of sulfur tetrafluoride adopts a see-saw or disphenoidal geometry, which results from the sp³d hybridization of the central sulfur atom [6] [10]. This unique three-dimensional arrangement features bond angles of 102° between equatorial fluorine atoms and 173° between axial fluorine atoms [6] [10]. The molecular geometry arises from the presence of one lone pair of electrons on the sulfur atom, which occupies an equatorial position in the trigonal bipyramidal electron pair geometry [1] [6].

The compound demonstrates distinct structural characteristics with two types of sulfur-fluorine bonds: axial bonds measuring 164.3 picometers and equatorial bonds measuring 154.2 picometers [1]. This difference in bond lengths reflects the hypervalent nature of the sulfur center and the influence of the lone pair on the molecular geometry [1]. Nuclear magnetic resonance spectroscopy reveals rapid interconversion between axial and equatorial fluorine positions through pseudorotation, appearing as a single signal in fluorine-19 nuclear magnetic resonance spectra [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | F₄S | [1] [2] [3] |

| Molecular Weight (g/mol) | 108.05-108.06 | [2] [4] [5] |

| Physical State at 25°C | Gas | [1] [2] [4] |

| Color | Colorless | [1] [2] [4] |

| Odor | Distinct sulfur odor | [4] [19] [20] |

| Vapor Density (Air = 1) | 3.78 | [4] [19] [20] |

| Molecular Geometry | See-saw (disphenoidal) | [6] [10] |

| Bond Angles | 102° and 173° | [6] [10] |

| Hybridization | sp³d | [6] |

Phase Behavior and Transition Properties

Sulfur tetrafluoride exhibits well-defined phase transition properties that reflect its molecular characteristics and intermolecular forces [8]. The compound melts at -121.0°C (152.0 ± 1.5 K), transitioning from solid to liquid phase [1] [8] [11]. The boiling point occurs at -38.0°C (236.0 ± 3.0 K), where the liquid phase transforms to vapor under standard atmospheric pressure [1] [8] [11].

The phase behavior of sulfur tetrafluoride demonstrates typical characteristics of a molecular compound with moderate intermolecular forces [8]. The relatively low melting and boiling points indicate weak van der Waals interactions between molecules, consistent with the compound's gaseous state at ambient conditions [11]. The temperature range between melting and boiling points spans approximately 83 degrees Celsius, providing a substantial liquid phase region under appropriate pressure conditions [8].

Phase transition data reveals the compound's thermal stability across its various states [8]. The fusion process requires energy input to overcome the crystalline lattice forces in the solid state, while vaporization involves breaking the remaining intermolecular attractions in the liquid phase [8]. These transitions occur at temperatures well below ambient conditions, explaining the compound's predominant existence as a gas under normal atmospheric conditions [11].

| Phase Transition | Temperature (K) | Temperature (°C) | Reference |

|---|---|---|---|

| Fusion (Melting) | 152.0 ± 1.5 | -121.0 | [8] |

| Vaporization (Boiling) | 236.0 ± 3.0 | -37.0 | [8] |

| Critical Point | 364.1 ± 1.0 | 91.0 | [8] [16] |

Thermodynamic Parameters

The thermodynamic properties of sulfur tetrafluoride provide essential data for understanding its energetic behavior and stability [14]. The standard enthalpy of formation is -763.16 kilojoules per mole, indicating that the compound is thermodynamically stable relative to its constituent elements [14]. The standard entropy at 298.15 K equals 299.64 joules per mole per Kelvin, reflecting the molecular disorder and degrees of freedom available to the gaseous molecules [14].

Heat capacity measurements at constant pressure reveal a value of 70.92 joules per mole per Kelvin at 298.15 K [16]. This heat capacity value reflects the compound's ability to store thermal energy through translational, rotational, and vibrational molecular motions [16]. The temperature dependence of heat capacity follows the Shomate equation with specific coefficients for different temperature ranges [14] [35].

The thermodynamic data demonstrates the compound's energetic favorability of formation from elemental sulfur and fluorine [14]. The negative enthalpy of formation indicates an exothermic formation process, while the entropy value suggests significant molecular disorder in the gaseous phase [14]. These parameters are fundamental for calculating equilibrium constants and predicting reaction spontaneity involving sulfur tetrafluoride [14].

Enthalpy of Vaporization

The enthalpy of vaporization for sulfur tetrafluoride ranges from 21.1 to 22 kilojoules per mole, representing the energy required to convert liquid sulfur tetrafluoride to its vapor phase at the boiling point [8] [16]. This relatively moderate enthalpy of vaporization reflects the weak intermolecular forces present in the liquid phase [8]. The value is consistent with compounds of similar molecular weight and polarity, indicating typical van der Waals interactions between molecules [16].

Experimental measurements of the enthalpy of vaporization have been conducted at the normal boiling point, providing precise thermodynamic data for phase equilibrium calculations [8]. The National Institute of Standards and Technology database reports the value as 21.1 kilojoules per mole at 185 K, based on comprehensive experimental data [8]. This measurement enables accurate prediction of vapor pressure behavior and phase equilibrium relationships [8].

The enthalpy of vaporization value allows for the calculation of vapor pressure as a function of temperature using the Clausius-Clapeyron equation [8]. The moderate magnitude of this parameter indicates that sulfur tetrafluoride can be readily vaporized with relatively modest energy input, consistent with its use as a gaseous reagent in various chemical processes [16].

Critical Temperature and Pressure

The critical temperature of sulfur tetrafluoride is 364.1 ± 1.0 K (91.0°C), representing the temperature above which distinct liquid and gas phases cannot exist [8] [16]. This critical temperature defines the upper limit for liquid phase existence regardless of applied pressure [16]. The relatively moderate critical temperature indicates that the compound can exist as a liquid under pressure at temperatures significantly above its normal boiling point [8].

Critical pressure data, while not explicitly reported in all sources, can be estimated from the critical temperature and molecular properties [16]. The critical point represents the convergence of liquid and gas phase densities, where the distinction between phases disappears [8]. At temperatures and pressures above the critical point, sulfur tetrafluoride exists as a supercritical fluid with properties intermediate between liquid and gas phases [16].

The critical constants are essential for understanding the compound's behavior under extreme conditions and for engineering applications involving high-pressure processing [16]. These parameters enable the prediction of density, viscosity, and other transport properties in the supercritical region [8]. The critical temperature of 91°C indicates that sulfur tetrafluoride remains in gaseous or supercritical states under most practical conditions [16].

Vapor Pressure and Density Relationships

Sulfur tetrafluoride exhibits significant vapor pressure even at low temperatures, demonstrating its volatile nature [16] [19] [20]. At -73°C, the vapor pressure reaches 80.8 Torr (0.106 atmospheres), while at 21°C, it increases dramatically to approximately 1064 Torr (1.40 atmospheres) [2] [16]. Under standard conditions at 70°F (21.1°C), the vapor pressure reaches 10.5 atmospheres, indicating extremely high volatility [19] [20].

The density of sulfur tetrafluoride varies significantly with temperature and phase state [1] [11] [16]. In the liquid phase at -73°C, the density measures 1.919 grams per cubic centimeter, while at -78°C it reaches 1.95 grams per cubic centimeter [1] [11] [16]. The gas phase density at 20°C equals 4.7 kilograms per cubic meter, reflecting the substantial density difference between liquid and gas phases [11].

The relationship between vapor pressure and temperature follows the Antoine equation, with vapor pressure increasing exponentially with temperature [16]. This behavior is characteristic of molecular compounds and enables prediction of phase behavior under various conditions [2]. The high vapor density relative to air (3.78 times) indicates that sulfur tetrafluoride vapors will tend to accumulate in low-lying areas due to gravitational effects [4] [19] [20].

| Temperature (°C) | Vapor Pressure (Torr) | Vapor Pressure (atm) | Density (g/cm³) | Reference |

|---|---|---|---|---|

| -73 | 80.8 | 0.106 | 1.919 (liquid) | [16] |

| 21 | 1064 | 1.40 | - | [2] |

| 21.1 | 7980 | 10.5 | - | [19] [20] |

| 20 | - | - | 0.0047 (gas) | [11] |

Solubility and Interaction with Solvents

Sulfur tetrafluoride demonstrates distinctive solubility behavior that reflects its chemical reactivity and molecular properties [2] [16] [23]. The compound reacts vigorously with water, undergoing hydrolysis rather than simple dissolution [2] [5] [19]. This hydrolytic reaction produces hydrogen fluoride and sulfur dioxide, along with intermediate thionyl fluoride species [25] [28]. The reaction with water is essentially instantaneous and complete, preventing any measurable aqueous solubility [2] [19].

In contrast to its reactivity with protic solvents, sulfur tetrafluoride exhibits solubility in organic solvents such as benzene [16] [23]. This solubility in non-polar and aprotic solvents reflects the compound's molecular nature and the absence of strong hydrogen bonding interactions [23]. The solubility in benzene enables its use in organic synthesis applications where water must be rigorously excluded [23].

The compound forms Lewis acid-base adducts with various nitrogen-containing bases, including pyridine and its derivatives [22] [24]. These adduct formation reactions demonstrate the compound's amphoteric nature, capable of acting as both a Lewis acid and base depending on the reaction partner [24]. In acetonitrile solution, sulfur tetrafluoride participates in fluoride-oxide exchange reactions, forming stable complexes with various anions [22].

Solvent interactions with sulfur tetrafluoride are governed by the compound's electron-deficient sulfur center and its ability to accept electron pairs [24]. The formation of adducts with electron-rich species such as tertiary amines demonstrates the compound's Lewis acidic character [27]. These interactions are significant in synthetic applications where controlled reactivity is desired [22].

| Solvent | Solubility/Interaction | Nature of Interaction | Reference |

|---|---|---|---|

| Water | Reacts (decomposes) | Hydrolysis reaction | [2] [5] [19] |

| Benzene | Soluble | Physical dissolution | [16] [23] |

| Acetonitrile | Forms complexes | Coordination interactions | [22] |

| Pyridine | Forms adducts | Lewis acid-base interaction | [22] [24] |

Sulfur tetrafluoride contains sulfur in the +4 oxidation state, which is determined by the electronegative fluorine atoms that each carry a formal charge of -1 [1]. The neutral sulfur tetrafluoride molecule requires the sulfur atom to have an oxidation state of +4 to balance the four fluorine atoms, each with an oxidation state of -1 [1].

The electronic configuration of sulfur in its ground state is [Ne] 3s² 3p⁴, with six valence electrons distributed in the third shell [2] [3]. In sulfur tetrafluoride, sulfur retains its fundamental electronic configuration but utilizes these valence electrons differently through orbital hybridization to accommodate bonding with four fluorine atoms [2]. The sulfur atom contributes six valence electrons to the bonding scheme, while each fluorine atom contributes seven valence electrons, resulting in a total of 34 valence electrons in the molecule [4] [5].

Valence Shell Electron Pair Repulsion Theory Applied to Sulfur Tetrafluoride

The molecular geometry of sulfur tetrafluoride is predicted using Valence Shell Electron Pair Repulsion theory, which considers the repulsion between electron pairs around the central sulfur atom [4] [6]. The sulfur atom in sulfur tetrafluoride has a steric number of 5, calculated from four bonding pairs and one lone pair of electrons [4] [7]. According to Valence Shell Electron Pair Repulsion theory, five electron pairs arrange themselves to minimize repulsion, resulting in a trigonal bipyramidal electron geometry [6] [8] [7].

The presence of one lone pair on the sulfur atom creates an asymmetric distribution of electron density around the central atom [7]. This lone pair occupies more space than bonding pairs and causes greater repulsion, which distorts the ideal trigonal bipyramidal arrangement [6] [7]. The lone pair preferentially occupies an equatorial position rather than an axial position because this minimizes the number of 90-degree repulsions with bonding pairs [6] [9].

Molecular Geometry and See-Saw Shape

Trigonal Bipyramidal Electron Geometry

The electron geometry of sulfur tetrafluoride is trigonal bipyramidal, based on the arrangement of five electron pairs around the central sulfur atom [6] [8] [7]. This geometry consists of three equatorial positions in a plane perpendicular to the molecular axis and two axial positions along the molecular axis [6] [10]. The equatorial positions are separated by 120-degree angles, while the axial positions are separated by 180 degrees from each other and form 90-degree angles with the equatorial positions [6] [10].

In the trigonal bipyramidal electron geometry, the lone pair of electrons occupies one of the three equatorial positions, leaving two equatorial and two axial positions for fluorine atoms [6] [9]. This arrangement is energetically favorable because the lone pair experiences fewer repulsive interactions when positioned equatorially rather than axially [9].

Bond Angles and Molecular Distortion

The molecular geometry of sulfur tetrafluoride deviates from the ideal trigonal bipyramidal arrangement due to the presence of the lone pair, resulting in a see-saw or disphenoidal shape [11] [6] [7]. The bond angles in sulfur tetrafluoride are 102 degrees between the equatorial fluorine atoms and 173 degrees between the axial fluorine atoms [6] [12]. These angles deviate from the ideal trigonal bipyramidal angles of 120 degrees and 180 degrees, respectively, due to the greater repulsion exerted by the lone pair [6] [12].

The distortion from ideal geometry occurs because the lone pair occupies more space near the central atom than bonding pairs, causing the bonding pairs to be pushed closer together [6] [7]. The equatorial fluorine atoms experience a reduction in bond angle from 120 degrees to 102 degrees, while the axial fluorine atoms experience a reduction from 180 degrees to 173 degrees [6] [12]. This molecular distortion gives sulfur tetrafluoride its characteristic see-saw shape, which is formally described as disphenoidal [9].

Hypervalent Bonding Characteristics

Sulfur tetrafluoride exhibits hypervalent bonding characteristics, as the sulfur atom forms more bonds than would be predicted by the simple octet rule [13]. The hypervalent nature of sulfur tetrafluoride arises from the involvement of d orbitals in bonding, allowing sulfur to accommodate more than eight electrons in its valence shell [13]. This hypervalency is facilitated by the recoupled pair bonding mechanism, where electron pairs are decoupled and then recoupled to form new bonds [13].

The hypervalent bonding in sulfur tetrafluoride involves both normal covalent bonds and three-center four-electron bonds [13]. The equatorial sulfur-fluorine bonds exhibit more traditional covalent character, while the axial bonds display more ionic character and can be described as three-center four-electron bonds [13] [14]. This difference in bonding character contributes to the observed bond length differences between axial and equatorial positions [13].

Bond Strengths and Distances

Axial versus Equatorial Sulfur-Fluorine Bonds

Sulfur tetrafluoride exhibits two distinct types of sulfur-fluorine bonds: axial and equatorial bonds, which differ significantly in their bond lengths and strengths [11] [15]. The axial sulfur-fluorine bond length is 164.3 pm, while the equatorial sulfur-fluorine bond length is 154.2 pm [11] [15]. The axial bonds are approximately 10.1 pm longer than the equatorial bonds, indicating weaker bonding interactions in the axial positions [11] [15].

The difference in bond lengths reflects the different bonding environments and electronic characteristics of the axial and equatorial positions [16]. The axial bonds are typically weaker and longer due to their hypervalent nature and the influence of the lone pair electrons [16]. The equatorial bonds, being more covalent in character, are stronger and shorter than their axial counterparts [16].

Lone Pair Effects on Bond Properties

The lone pair of electrons on the sulfur atom significantly influences the bond properties in sulfur tetrafluoride [7] [17]. The lone pair occupies an equatorial position and creates an asymmetric electron distribution around the central sulfur atom [7]. This asymmetry leads to different repulsion patterns for axial and equatorial bonds, with the axial bonds experiencing greater repulsion from the lone pair [17].

The lone pair effect contributes to the bond length differences observed in sulfur tetrafluoride [17]. The equatorial bonds, being further from the lone pair, experience less repulsion and maintain shorter, stronger bonds [17]. The axial bonds, positioned at approximately 90 degrees from the lone pair, experience greater repulsion, resulting in longer, weaker bonds [17]. This lone pair effect also influences the bond angles, causing deviations from ideal trigonal bipyramidal geometry [17].

Pseudorotation and Fluxional Behavior

Sulfur tetrafluoride exhibits fluxional behavior through Berry pseudorotation, a dynamic process that rapidly interconverts the positions of axial and equatorial fluorine atoms [11] [18] [19]. This pseudorotation mechanism occurs at room temperature and is sufficiently rapid that the fluorine nuclei appear equivalent on the nuclear magnetic resonance timescale [11] [19]. The Berry pseudorotation barrier in sulfur tetrafluoride has been calculated to be approximately 33.89 kilojoules per mole [19].

The pseudorotation process involves a coordinated movement of the fluorine atoms through a transition state that maintains the overall trigonal bipyramidal electron geometry while exchanging the positions of axial and equatorial ligands [18] [19]. This fluxional behavior can occur through both intermolecular and intramolecular mechanisms, with the intramolecular Berry pseudorotation being the dominant pathway in pure sulfur tetrafluoride [19]. The rapid exchange of fluorine positions results in time-averaged environments for all fluorine atoms, making them appear equivalent in nuclear magnetic resonance spectroscopy [11] [19].

Orbital Hybridization (sp³d)

The hybridization of sulfur in sulfur tetrafluoride is sp³d, involving the mixing of one 3s orbital, three 3p orbitals, and one 3d orbital to form five equivalent hybrid orbitals [20] [21] [5]. This hybridization scheme allows sulfur to accommodate the five electron pairs required for bonding with four fluorine atoms and accommodating one lone pair [20] [21] [5]. The sp³d hybridization is characteristic of molecules with a steric number of 5 and is essential for explaining the trigonal bipyramidal electron geometry [21] [5].

The formation of sp³d hybrid orbitals involves the promotion of one electron from the 3p orbital to the 3d orbital, creating five unpaired electrons that can participate in bonding [20] [22]. The five sp³d hybrid orbitals are not equivalent in their spatial orientation, with three orbitals directed toward the equatorial positions and two toward the axial positions [20] [22]. One of the equatorial hybrid orbitals contains the lone pair, while the remaining four hybrid orbitals participate in bonding with fluorine atoms [20] [22].

Physical Description

COLOURLESS GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a distinct sulfur odor.

Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.]

Color/Form

XLogP3

Boiling Point

-38 °C

-40 °C

-41°F

Vapor Density

Relative vapor density (air = 1): 3.78

3.78

Density

Liquid at -78 °C: 1.95 g/mL; solid at -183 °C: 2.349 g/mL

1.95 at -108°F

3.78(relative gas density)

Odor

Distinct sulfur odo

Melting Point

-121.0 °C

-124 °C

-185°F

UNII

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (35.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

1.522X10+4 mm Hg (2.0219 Pa) at 25 °C

10.5 atm at 70°F

(70°F): 10.5 atm

Pictograms

Compressed Gas;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

First prepared from cobalt trifluoride and elemental sulfur.

In the laboratory, sulfur tetrafluoride is made by combining SCl2 and NaF suspended in acetonitrile at ca 77 °C.

General Manufacturing Information

... Degradation products /of sulfur hexafluoride/ ... are produced when electrical arcing occurs. The specific compounds produced depend on the arcing conditions. In anaerobic and anhydrous circumstances, sulfur tetrafluoride (SF4) is produced ... .

Analytic Laboratory Methods

M413C Fluoride- SPADNS Method. This method is suitable only for concn in the range of 0.05 to 1.4 mg/L. The reaction rate between fluoride and zirconium ion is influenced greatly by the acidity of the reaction mixture. If the proportion of acid in the reagent is increased, the reaction can be made almost instantaneous. Under such conditions, however, the effect of various ions differs from that in the conventional alizarin method. The selection of dye for this rapid fluoride method is governed largely by the resulting tolerance to these ions. A synthetic sample contanining 0.830 mg fluoride ion/L and no interference in distilled water was analyzed in 53 laboratories with a relative standard deviation of 8.0% and a relative error of 1.2%. After direct distillation of the sample, the relative standard deviation was 11.0% and the relative error 2.4%. /Total fluoride/

Fluorides (eg uranium hexafluoride) in air are photometrically detected with an apparatus with a vertical air passage duct equipped with a flow regulator, a flow meter, a unit containing a transparent bedding material (eg SiO2), & an air pump, in sequence. The magnitude of light transmitted through the material during & after passage of the fluoride-contaminated air is monitored & compared with std value. /Fluorides/

EPA Method 340.3 is an automated complexone colorimetric method for the determination of fluoride in drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 0.05 to 1.5 mg/L fluoride. For total or total dissolved fluoride, the Bellack Distillation must be performed on the samples prior to analysis. In a single laboratory using surface water samples concentrations of 0.06, 0.15, and 1.08 mg/L fluoride the standard deviation was + or - 0.018, and at concentrations of 0.14 and 1.25 mg/L fluoride, recoveries were 89% and 102% respectively. /Fluoride/

For more Analytic Laboratory Methods (Complete) data for SULFUR TETRAFLUORIDE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Never allow product to get in contact with water during storage. Contents under pressure. Storage class (TRGS 510): Gases

Stability Shelf Life

Thermostable to 600 °C